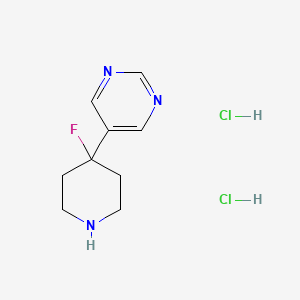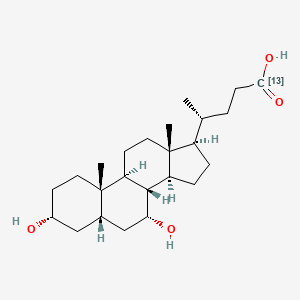
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a synthetic compound that has been studied for a variety of scientific applications. CPMPCA is a small molecule that can be easily synthesized and manipulated in a laboratory setting. It has a wide range of applications, including in drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for a variety of scientific research applications. It has been used as a model compound to study enzyme inhibition and drug-target interactions. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied as a potential inhibitor of cyclooxygenase-2 (COX-2) and as a potential antifungal agent. Additionally, 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Mecanismo De Acción
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential mechanism of action. It is believed to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied for its potential to act as an antifungal agent. It is believed to inhibit the growth of fungi by blocking their respiration and energy production pathways.
Efectos Bioquímicos Y Fisiológicos
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. Additionally, 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied for its potential to act as an antifungal agent and to inhibit the growth of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and manipulated in a laboratory setting. Additionally, it has a wide range of applications, including in drug development, biochemistry, and physiology. However, there are some limitations to using 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid in laboratory experiments. For example, it is not known whether 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has any toxic effects on humans or animals, and it is not known whether it is safe to use in long-term experiments. Additionally, it is not known whether 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has any long-term effects on the environment.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Further research could be conducted to determine the toxicity of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and its potential long-term effects on humans and animals. Additionally, further research could be conducted to determine the potential long-term effects of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid on the environment. Additionally, further research could be conducted to determine the potential for 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid to be used in drug development and to study its potential mechanism of action. Finally, further research could be conducted to study the potential for 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid to be used as an antifungal agent.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVOKDPWHPIDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




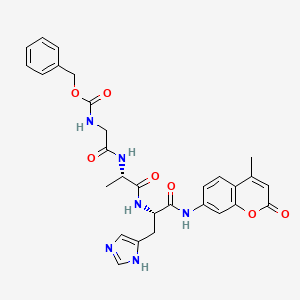
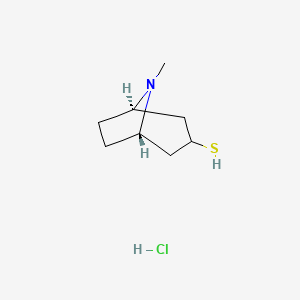

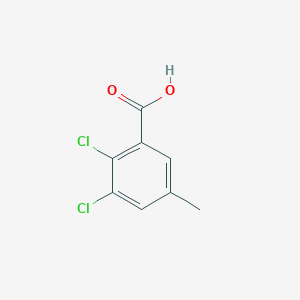
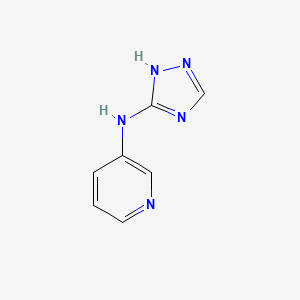
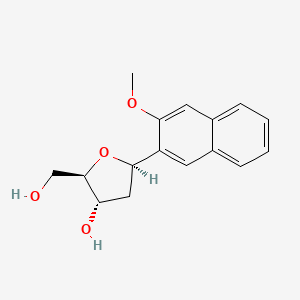
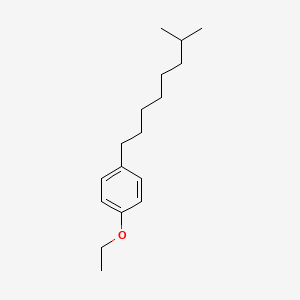

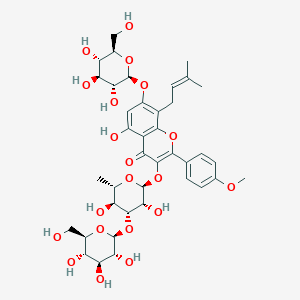
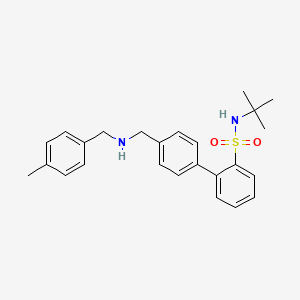
![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)
